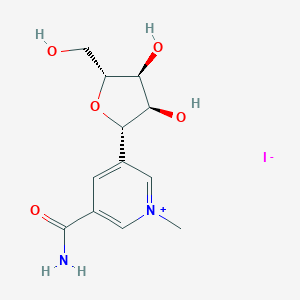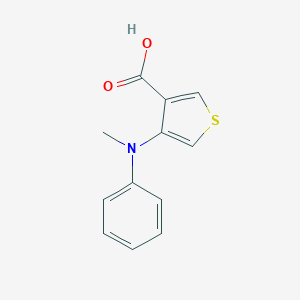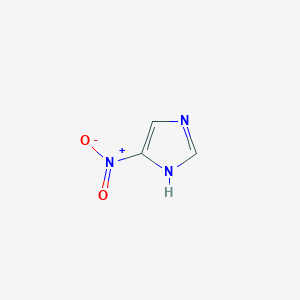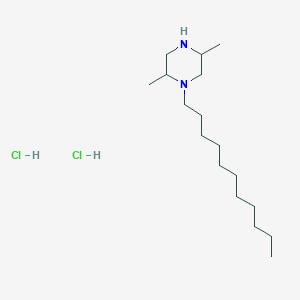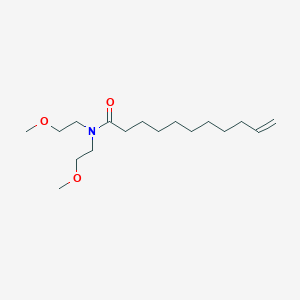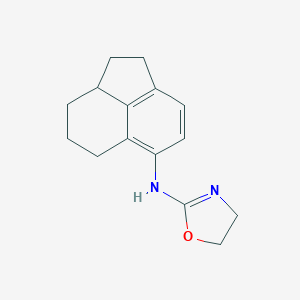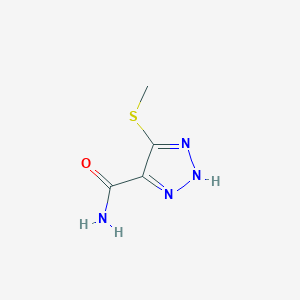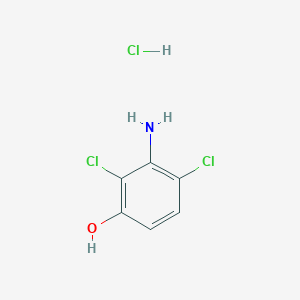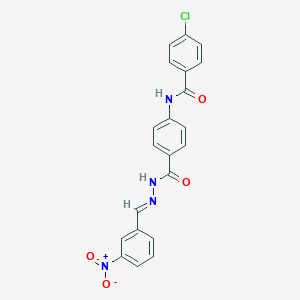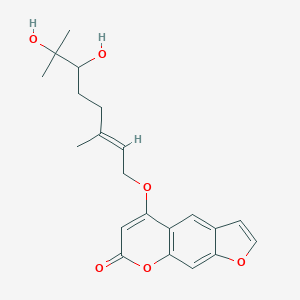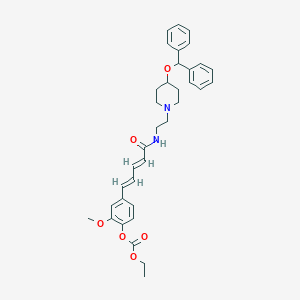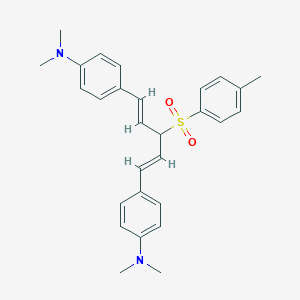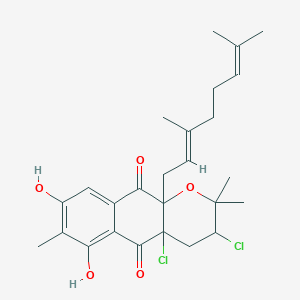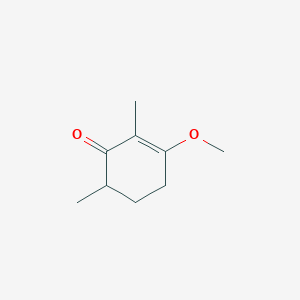
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one, also known as Methyl 3-methoxy-2,6-dimethylphenyl ketone, is a chemical compound that belongs to the class of cyclic ketones. It is a colorless liquid with a sweet and floral odor. This compound has been widely used in the field of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a carbonyl group. It can also act as a mild Lewis acid catalyst in some reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one. However, it has been reported to exhibit antioxidant and anti-inflammatory properties in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one in lab experiments is its high reactivity and selectivity. It can be used as a versatile reagent for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity and flammability.
Direcciones Futuras
There are several future directions for the study of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one. One of the potential areas of application is in the field of medicinal chemistry. This compound has been reported to exhibit potential anti-cancer and anti-inflammatory properties, and further studies are needed to explore its therapeutic potential. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives could lead to the discovery of new bioactive molecules.
Métodos De Síntesis
The synthesis of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 3-methoxyacetophenone with isobutyraldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic synthesis. This compound has been used as a reagent for the synthesis of various organic compounds such as flavonoids, terpenoids, and alkaloids.
Propiedades
Número CAS |
105518-36-3 |
|---|---|
Nombre del producto |
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-methoxy-2,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-5-8(11-3)7(2)9(6)10/h6H,4-5H2,1-3H3 |
Clave InChI |
QPXBKAUORNTNCE-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C1=O)C)OC |
SMILES canónico |
CC1CCC(=C(C1=O)C)OC |
Sinónimos |
2-Cyclohexen-1-one,3-methoxy-2,6-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



